molecular formula C24H17ClN2O4S B11532650 2-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11532650
M. Wt: 464.9 g/mol
InChI Key: QHRLDGUMGKNXDR-VULFUBBASA-N
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Description

2-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxyphenyl group, and a formamido-imino linkage. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxyphenyl isocyanate with an appropriate amine to form the formamido-imino intermediate. This intermediate is then reacted with 3-chloro-1-benzothiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The formamido-imino linkage can be reduced to amines.

    Substitution: The chloro group on the benzothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields aldehydes or acids, while reduction of the formamido-imino linkage results in amines.

Scientific Research Applications

2-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTH

Properties

Molecular Formula

C24H17ClN2O4S

Molecular Weight

464.9 g/mol

IUPAC Name

[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H17ClN2O4S/c1-30-19-12-6-3-9-16(19)23(28)27-26-14-15-8-2-5-11-18(15)31-24(29)22-21(25)17-10-4-7-13-20(17)32-22/h2-14H,1H3,(H,27,28)/b26-14+

InChI Key

QHRLDGUMGKNXDR-VULFUBBASA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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